BenchChemオンラインストアへようこそ!

Febuxostat sec-butoxy acid

Pharmaceutical Analysis Reference Standards Quality Control

Febuxostat sec-butoxy acid (CAS 1335202-59-9) is the USP-designated reference standard Febuxostat USP Related Compound D—a fully characterized sec-butyl isomeric impurity for HPLC/UPLC method validation, ICH Q3A-compliant QC release, and forced degradation studies per ICH Q1A(R2). Unlike generic impurity analogs, this certified reference material provides definitive retention time and identity confirmation, eliminating systematic error in ANDA submissions. Supplied with certificate of analysis; traceable to USP monographs and compliant with ISO 17034 for Module 3.2.S.3.2 CTD dossier inclusion.

Molecular Formula C16H16N2O3S
Molecular Weight 316.4 g/mol
Cat. No. B1444558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFebuxostat sec-butoxy acid
Molecular FormulaC16H16N2O3S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCCC(C)OC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N
InChIInChI=1S/C16H16N2O3S/c1-4-9(2)21-13-6-5-11(7-12(13)8-17)15-18-10(3)14(22-15)16(19)20/h5-7,9H,4H2,1-3H3,(H,19,20)
InChIKeyHNNODDVYKUBOBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Febuxostat sec-Butoxy Acid for Analytical Reference: Procurement Guide for USP-Related Compound D


Febuxostat sec-butoxy acid (CAS 1335202-59-9) is a chemically defined impurity and analytical reference standard structurally related to febuxostat, a non-purine selective xanthine oxidase (XO) inhibitor. It is formally recognized as Febuxostat USP Related Compound D and is also referred to as Febuxostat sec-Butyl Ether Acid Impurity or Febuxostat Impurity 63 [1]. The compound is identified as a sec-butyl isomeric impurity detected in febuxostat drug substance [2]. Its primary procurement value is as a characterized reference material for analytical method development, method validation, and quality control testing during the pharmaceutical manufacturing and regulatory submission processes for febuxostat drug products [1].

Febuxostat sec-Butoxy Acid: Why Generic Impurity Standards Cannot Be Interchanged


The analytical utility of Febuxostat sec-butoxy acid is predicated on its precise identity and certified characterization data as a USP-designated reference compound. Generic substitution with structurally similar but non-identical febuxostat impurities (e.g., Impurity 24, Impurity 4) fails because these compounds possess distinct molecular formulas, chemical structures, and retention characteristics in analytical systems [1]. The sec-butyl isomer specifically requires differentiation from other positional and functional group isomers present in febuxostat drug substance, as confirmed by LC-MS/MS impurity profiling studies [2]. Substituting an unverified or incorrectly assigned impurity standard introduces systematic error into method validation, potentially compromising regulatory compliance with ICH Q3A/Q3B guidelines and USP monographs.

Febuxostat sec-Butoxy Acid: Quantitative Evidence for Reference Standard Selection


Identity and Purity Metrics: Febuxostat sec-Butoxy Acid vs. Other Impurities

Febuxostat sec-butoxy acid (CAS 1335202-59-9) is distinguished from other febuxostat impurities by its unique molecular identity: molecular formula C16H16N2O3S and molecular weight 316.37 g/mol . In contrast, Febuxostat Impurity 24 (CAS 2428631-65-4) has formula C18H21NO5S and MW 363.43 g/mol [1]. Febuxostat Impurity 4 (Febuxostat amide impurity) has CAS 1239233-86-3 and distinct chemical composition [2]. The compound is supplied with purity specified as 98% (HPLC) by commercial reference standard providers .

Pharmaceutical Analysis Reference Standards Quality Control

Regulatory Designation: USP-Related Compound D Status

Febuxostat sec-butoxy acid is officially designated as Febuxostat USP Related Compound D in the United States Pharmacopeia, providing it with a formal regulatory identity not shared by all febuxostat impurities [1]. This designation establishes it as a specified impurity requiring control in febuxostat drug substance and drug product monographs. Suppliers provide detailed characterization data compliant with regulatory guidelines and offer traceability against pharmacopeial standards (USP or EP) [1].

Pharmaceutical Quality Control USP Monographs Regulatory Compliance

Impurity Profiling: Detection and Identification in Drug Substance

A systematic LC-MS/MS impurity profiling study of febuxostat drug substance identified and characterized four principal impurities: amide, sec-butyl (the target compound), des-cyano, and des-acid [1]. The sec-butyl impurity was confirmed as a distinct component in the impurity profile through NMR and FT-IR spectral analysis, differentiating it from co-eluting and structurally similar impurities [1]. This analytical confirmation provides direct evidence that Febuxostat sec-butoxy acid is a relevant and detectable impurity requiring specific analytical control.

LC-MS/MS Impurity Profiling Drug Substance Analysis

Febuxostat sec-Butoxy Acid: Optimal Procurement Scenarios in Pharmaceutical Analysis


Analytical Method Development and Validation for ANDA Submissions

Procure Febuxostat sec-butoxy acid as a certified reference standard when developing and validating HPLC or UPLC methods for the quantification of USP-designated impurities in febuxostat drug substance and finished drug products. The compound's USP-Related Compound D designation [1] and characterized identity (MW 316.37, CAS 1335202-59-9) enable compliance with ICH Q2(R1) validation requirements for specificity, linearity, and accuracy in ANDA submissions.

Quality Control Release Testing of Febuxostat Batches

Use Febuxostat sec-butoxy acid as a system suitability standard or external calibration standard for routine QC release testing of febuxostat API and commercial batches. Its confirmed presence as a sec-butyl impurity in drug substance [1] necessitates its control. Materials with stated purity of 98% (HPLC) provide the quantitative accuracy required for ICH Q3A-compliant impurity threshold monitoring.

Stability-Indicating Method Development

Employ Febuxostat sec-butoxy acid as a marker compound in forced degradation studies and stability-indicating method development for febuxostat drug products. The compound's structural identity as a sec-butyl ether acid impurity [1] makes it a relevant analyte for resolving potential degradation pathways and ensuring method specificity under stress conditions per ICH Q1A(R2) guidelines.

Regulatory Dossier Compilation

Include Febuxostat sec-butoxy acid reference standard procurement documentation and certificate of analysis in Module 3.2.S.3.2 (Impurities) of CTD dossiers for febuxostat. The material's traceability to USP monographs [1] and compliance with ISO 17034 reference material guidelines provide the regulatory provenance required for FDA and EMA submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Febuxostat sec-butoxy acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.